3-(4-chlorophenoxy)benzenesulfonyl Chloride
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Overview
Description
3-(4-Chlorophenoxy)benzenesulfonyl Chloride is an organic compound with the molecular formula C12H8Cl2O3S. It is a white to yellow-brown solid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both sulfonyl chloride and chlorophenoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)benzenesulfonyl Chloride typically involves the reaction of 4-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are commonly used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from coupling reactions with boronic acids.
Scientific Research Applications
3-(4-Chlorophenoxy)benzenesulfonyl Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)benzenesulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Lacks the chlorophenoxy group, making it less versatile in certain reactions.
4-Chlorobenzenesulfonyl Chloride: Similar structure but without the phenoxy linkage, affecting its reactivity and applications.
Phenoxybenzenesulfonyl Chloride: Similar but without the chlorine atom, which can influence its chemical properties.
Uniqueness
3-(4-Chlorophenoxy)benzenesulfonyl Chloride is unique due to the presence of both the chlorophenoxy and sulfonyl chloride groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds. The chlorophenoxy group can participate in additional reactions, such as electrophilic aromatic substitution, further enhancing its versatility .
Properties
IUPAC Name |
3-(4-chlorophenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-9-4-6-10(7-5-9)17-11-2-1-3-12(8-11)18(14,15)16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAIBEFXDCITAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396861 |
Source
|
Record name | 3-(4-chlorophenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501697-55-8 |
Source
|
Record name | 3-(4-chlorophenoxy)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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